BMS-538158

HIV-1 Integrase Inhibitor Prodrug

BMS-538158 (CAS 543730-36-5, MW 309.29 g/mol) is a synthetic small-molecule prodrug developed by Bristol-Myers Squibb. Its IUPAC name is (2Z)-2-(2,2-dimethyl-5-oxo-1,3-dioxolan-4-ylidene)-N-[(4-fluorophenyl)methyl]-N-methoxyacetamide.

Molecular Formula C15H16FNO5
Molecular Weight 309.29 g/mol
Cat. No. B8350094
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBMS-538158
Molecular FormulaC15H16FNO5
Molecular Weight309.29 g/mol
Structural Identifiers
SMILESCC1(OC(=CC(=O)N(CC2=CC=C(C=C2)F)OC)C(=O)O1)C
InChIInChI=1S/C15H16FNO5/c1-15(2)21-12(14(19)22-15)8-13(18)17(20-3)9-10-4-6-11(16)7-5-10/h4-8H,9H2,1-3H3
InChIKeyJLUPGSPHOGFEOB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





BMS-538158 Procurement Guide: Prodrug of HIV-1 Integrase Inhibitor for Antiviral R&D


BMS-538158 (CAS 543730-36-5, MW 309.29 g/mol) is a synthetic small-molecule prodrug developed by Bristol-Myers Squibb. Its IUPAC name is (2Z)-2-(2,2-dimethyl-5-oxo-1,3-dioxolan-4-ylidene)-N-[(4-fluorophenyl)methyl]-N-methoxyacetamide [1]. It is a dioxolane-ring-containing derivative designed to undergo in-vivo hydrolysis to yield the active HIV-1 integrase strand transfer inhibitor (INSTI), (Z)-3-[(4-Fluoro-benzyl)-methoxy-carbamoyl]-2-hydroxy-acrylic acid (BMS-538203) [2]. As a tool compound for antiviral research, it is supplied for laboratory use only and is not approved for human therapeutic applications [1].

Why BMS-538158 Cannot Be Replaced by Its Active Metabolite or Other INSTIs in Preclinical Studies


The central rationale for procuring BMS-538158 lies in its specific design as a prodrug. It is intended to be a bioprecursor to the active moiety BMS-538203, overcoming the pharmacokinetic limitations of the parent acid [1]. Masking the polar carboxylic acid group of BMS-538203 with a lipophilic dioxolane ring alters the compound's physicochemical profile, significantly affecting its absorption, distribution, and metabolic stability [2]. Simple substitution with the active drug BMS-538203 in a research model would therefore not replicate the pharmacokinetic profile of the prodrug, leading to different exposure levels and potentially confounding pharmacodynamic results. Similarly, substitution with other INSTIs would introduce different off-target profiles and resistance landscapes, making BMS-538158 the specific tool required for investigating this precise mechanism in antiviral research [1].

BMS-538158 Quantitative Differentiation Evidence for Selection


Prodrug Design Rationale: In-Vivo Conversion to Active INSTI BMS-538203

BMS-538158 is a prodrug specifically designed to deliver the active HIV-1 integrase inhibitor BMS-538203 in vivo. The parent compound, BMS-538203, has a free carboxylic acid group that limits its oral bioavailability. BMS-538158 masks this acid as a dioxolane ester, which is cleaved by endogenous esterases after absorption [1]. This structural differentiation is not merely theoretical; it is a core design feature. In the relevant patent, BMS-538158 is explicitly designated as 'Compound 2,' a prodrug of 'Compound 1' (BMS-538203), with the intent of forming the active drug in-vivo [1]. This prodrug-active drug relationship is a critical differentiator from other integrase inhibitors that are administered in their active form and cannot replicate this specific pharmacokinetic profile.

HIV-1 Integrase Inhibitor Prodrug Pharmacokinetics

Aqueous Solubility Constraint: A Formulation-Relevant Differentiation from the Active Metabolite

The lipophilic dioxolane prodrug design of BMS-538158 results in extremely low aqueous solubility. Quantitative assessment indicates solubility below 1 mg/mL under standard conditions, classifying it as practically insoluble in water . In contrast, the active metabolite BMS-538203, with its free carboxylic acid, is a salt-forming molecule with inherently higher water solubility. This solubility difference is a direct and quantitative consequence of the prodrug strategy. For procurement, this means any research involving BMS-538158 must account for this physical property, which is a critical handling parameter distinct from the parent compound.

Solubility Formulation Physicochemical Properties

Potency Benchmark via Active Metabolite: BMS-538203's INSTI Activity Profile

While BMS-538158 itself is a prodrug, its ultimate pharmacological value is defined by the potency of its active metabolite, BMS-538203. The developmental pathway for BMS-538203 demonstrated significant potency improvements over an original hit compound, achieving 50-fold enhancement in enzyme inhibition and 2000-fold improvement in antiviral activity without increasing molecular weight . This establishes a high-potency benchmark for the active species that BMS-538158 delivers. The prodrug's value is directly tied to this underlying biochemical potency.

HIV Integrase Enzyme Inhibition Antiviral Activity

Optimal Use Cases for BMS-538158 Procurement in Antiviral and Pharmacokinetic Research


Investigating Prodrug Pharmacokinetics and Oral Bioavailability Enhancement

BMS-538158 is the definitive tool for probing the pharmacokinetic advantages of a dioxolane-based prodrug over the parent acid, BMS-538203. Studies can directly compare oral absorption, plasma conversion rates to the active metabolite, and systemic exposure profiles in rodent models, leveraging the clear structural basis for differentiation outlined in patents [1].

HIV-1 Integrase Inhibition Studies in Cell Culture with Controlled Activation

For in-vitro studies where the active drug BMS-538203 is used as a control, BMS-538158 can be applied to model the kinetics of intracellular activation. Researchers can compare the antiviral efficacy of the pre-activated drug versus the prodrug, using the measured 2000-fold increase in antiviral activity of the active metabolite as a potency reference point.

Developing Solubility-Enhanced Formulations for Insoluble Drug Candidates

The documented aqueous solubility of less than 1 mg/mL for BMS-538158 makes it an excellent model compound for developing and testing novel solubilization or nano-formulation strategies, a critical step for advancing poorly soluble prodrugs towards preclinical candidates.

Quote Request

Request a Quote for BMS-538158

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.